

Application Notes and Protocols for Microtomy with PARAPLAST PLUS Embedded Tissues

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Compound of Interest

Compound Name: PARAPLAST PLUS

Cat. No.: B1176158

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **PARAPLAST PLUS** for embedding biological tissues for microtomy. This document outlines the properties of **PARAPLAST PLUS**, detailed protocols for tissue processing and sectioning, and troubleshooting guidance to ensure the generation of high-quality histological sections for research and development applications.

Introduction to PARAPLAST PLUS

PARAPLAST PLUS is a premium embedding medium composed of a refined mixture of highly purified paraffin and plastic polymers, with the addition of a small percentage of dimethyl sulfoxide (DMSO).^[1] This unique formulation offers several advantages over standard paraffin waxes, including enhanced infiltration of tissues, particularly large or dense specimens.^{[1][2]} The presence of DMSO facilitates faster penetration of the embedding medium, potentially reducing processing times.^{[3][4]} **PARAPLAST PLUS** is designed to provide excellent tissue support, resulting in minimal compression and wrinkle-free sections with good ribbon continuity, even at thicknesses as low as 2 to 4 microns.^{[1][3][4]} Its melting point is typically around 56°C.^[3]

Key Applications

PARAPLAST PLUS is particularly recommended for:

- Large or dense tissue specimens that are difficult to infiltrate with standard paraffin.[\[1\]](#)[\[2\]](#)
- Tissues where superior morphological preservation is critical.
- Applications requiring the generation of thin, serial sections for detailed microscopic analysis.
[\[1\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for tissue processing and microtomy using **PARAPLAST PLUS**. These values should be considered as starting points and may require optimization based on tissue type and specific experimental requirements.

Table 1: Tissue Processing Parameters

Step	Reagent	Concentration	Duration (for biopsies/sm all tissues)	Duration (for larger tissues)	Temperature
Fixation	10% Neutral Buffered Formalin	10%	4 - 8 hours	8 - 24 hours	Room Temperature
Dehydration	Ethanol	70%	30 - 60 minutes	1 - 2 hours	Room Temperature
Ethanol	80%	30 - 60 minutes	1 - 2 hours	Room Temperature	
Ethanol	95%	30 - 60 minutes	1 - 2 hours	Room Temperature	
Ethanol	100%	2 changes, 30-60 minutes each	2 changes, 1-2 hours each	Room Temperature	
Clearing	Xylene (or substitute)	100%	2 changes, 30-60 minutes each	2 changes, 1-2 hours each	Room Temperature
Infiltration	PARAPLAST PLUS	-	2 changes, 1-2 hours each	2 changes, 2-4 hours each	56 - 60°C

Table 2: Microtomy and Sectioning Parameters

Parameter	Recommended Value	Notes
PARAPLAST PLUS Melting Point	56°C	Avoid temperatures above 62°C to prevent damage to additives.
Infiltration Temperature	56 - 60°C	Should be 2-4°C above the melting point of the wax.
Embedding Temperature	~60°C	Work quickly to prevent premature hardening.
Block Cooling Temperature	4°C or on a cold plate	Ensures uniform solidification for optimal sectioning.
Microtome Section Thickness	2 - 10 µm	Can achieve down to 2 µm with excellent ribbon continuity. [1] [3]
Trimming Thickness	10 - 30 µm	To expose the full face of the tissue. [2]
Water Bath Temperature	40 - 45°C	Should be 5-10°C below the melting point of the wax.
Blade Clearance Angle	3 - 8 degrees	Optimize for your microtome and blade type.

Experimental Protocols

Protocol 1: Tissue Processing and Embedding with PARAPLAST PLUS

This protocol outlines the steps for fixing, dehydrating, clearing, and infiltrating tissues for embedding in **PARAPLAST PLUS**.

1. Fixation:

- Immediately after collection, immerse tissue specimens in at least 10 times their volume of 10% neutral buffered formalin.
- Fix for 4-24 hours at room temperature, depending on the size and type of tissue.

2. Dehydration:

- Wash the fixed tissue in running tap water for 30 minutes.
- Process the tissue through a graded series of ethanol solutions to remove water:
- 70% Ethanol: 30 minutes to 2 hours
- 80% Ethanol: 30 minutes to 2 hours
- 95% Ethanol: 30 minutes to 2 hours
- 100% Ethanol: Two changes of 30 minutes to 2 hours each.

3. Clearing:

- Immerse the dehydrated tissue in a clearing agent, such as xylene or a xylene substitute, to remove the ethanol.
- Perform two changes of the clearing agent for 30 minutes to 2 hours each.

4. Infiltration with **PARAPLAST PLUS**:

- Pre-melt the **PARAPLAST PLUS** pellets in a paraffin oven at 56-60°C.
- Transfer the cleared tissue into the first bath of molten **PARAPLAST PLUS** for 1-4 hours.
- Transfer the tissue into a second bath of fresh, molten **PARAPLAST PLUS** for 1-4 hours to ensure complete removal of the clearing agent. For dense tissues, a third change may be beneficial.

5. Embedding:

- Select an appropriately sized embedding mold.
- Fill the mold with molten **PARAPLAST PLUS**.
- Using warm forceps, transfer the infiltrated tissue into the mold.
- Orient the tissue in the desired plane for sectioning.
- Carefully place an embedding cassette on top of the mold.
- Top up the cassette with molten **PARAPLAST PLUS**.
- Place the entire assembly on a cold plate or at 4°C to solidify.

Protocol 2: Microtomy of **PARAPLAST PLUS** Embedded Tissues

This protocol details the steps for sectioning **PARAPLAST PLUS** blocks and mounting the sections on microscope slides.

1. Preparation:

- Ensure the microtome is clean and the blade is sharp and securely clamped.
- Set the desired section thickness, typically between 4-6 μm .
- Prepare a water bath with distilled water at 40-45°C.
- Cool the **PARAPLAST PLUS** block on a cold plate or ice for 10-15 minutes before sectioning.

2. Trimming:

- Mount the cooled block in the microtome chuck.
- Trim the block until the full face of the tissue is exposed. The trimming thickness is typically set between 10-30 μm .^[2]

3. Sectioning:

- With a smooth and consistent motion, rotate the microtome handwheel to generate a ribbon of sections.
- Use fine-tipped forceps or a fine brush to guide the ribbon away from the blade.

4. Floating and Mounting:

- Carefully transfer the ribbon to the surface of the warm water bath to allow it to flatten and expand.
- Separate individual sections using a dissecting needle if necessary.
- Bring a clean, labeled microscope slide vertically up to the desired section from underneath.
- Lift the slide out of the water at an angle, ensuring the section is flat and correctly positioned on the slide.

5. Drying:

- Place the slides on a slide warmer at 37-42°C overnight, or for at least 30-60 minutes, to adhere the sections to the slide and remove any remaining water.

Protocol 3: Deparaffinization and Rehydration for Staining

This protocol describes the removal of **PARAPLAST PLUS** from the tissue sections prior to staining.

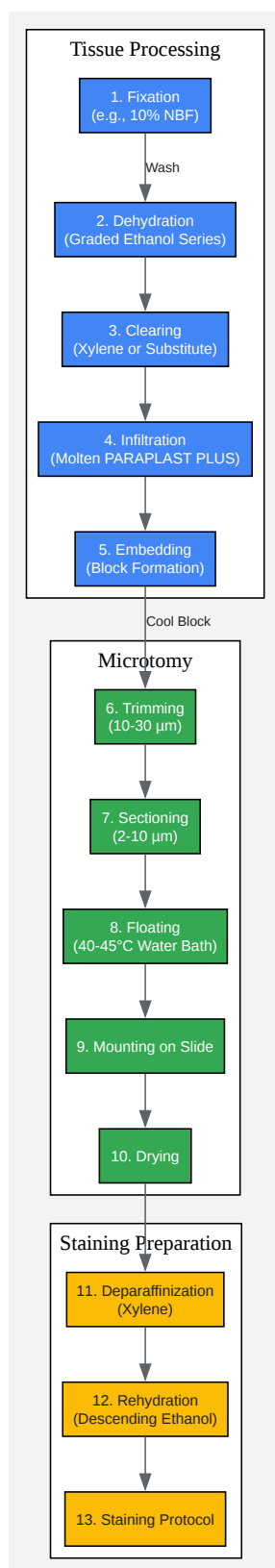
1. Deparaffinization:

- Immerse the slides in two changes of xylene (or a suitable substitute) for 5-10 minutes each to dissolve the paraffin.[\[5\]](#)[\[6\]](#)

2. Rehydration:

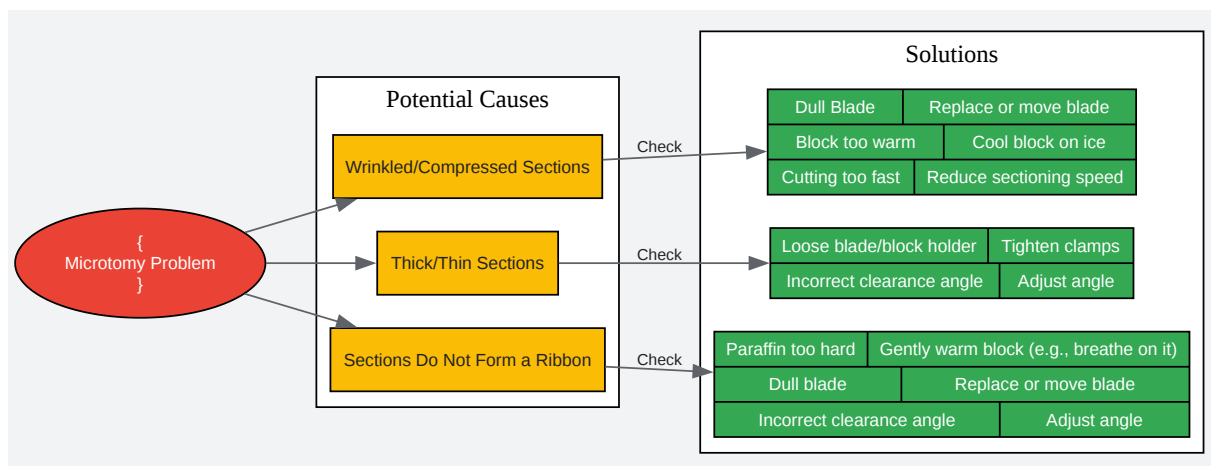
- Transfer the slides through a descending series of ethanol concentrations to rehydrate the tissue:
- 100% Ethanol: Two changes of 3-5 minutes each.
- 95% Ethanol: 3-5 minutes.
- 70% Ethanol: 3-5 minutes.
- Rinse the slides in running tap water for 5 minutes.
- The sections are now ready for the desired staining protocol.

Visualized Workflows and Logical Relationships



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Overall workflow from tissue processing to staining preparation.



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Logical relationship for troubleshooting common microtomy issues.

Troubleshooting

Table 3: Common Microtomy Problems and Solutions with **PARAPLAST PLUS**

Problem	Potential Cause(s)	Recommended Solution(s)
Wrinkled or Compressed Sections	- Dull microtome blade- Block is too warm- Sectioning too quickly- Incorrect blade clearance angle	- Use a new blade or move to an unused section of the current blade.- Cool the block on ice or a cold plate for 10-15 minutes.- Use a slow, consistent cutting speed.- Adjust the blade clearance angle (typically 3-8 degrees).
Thick and Thin Sections	- Loose blade or block holder- Worn microtome parts- Inconsistent cutting rhythm	- Ensure all clamps on the microtome are securely tightened.- The microtome may require professional maintenance.- Maintain a steady, even rotation of the handwheel.
Sections Do Not Form a Ribbon	- Paraffin is too hard (block is too cold)- Dull blade- Debris on the blade edge- Incorrect blade clearance angle	- Gently warm the block by breathing on it; avoid excessive heat.- Use a new, sharp blade.- Clean the blade edge with a soft brush or cloth.- Adjust the blade clearance angle.
Chatter or "Venetian Blinds" in Section	- Block is too hard or over-dehydrated- Loose components in the microtome- Blade clearance angle is too large	- Rehydrate the block surface with a moist cloth before sectioning.- Tighten all clamps and ensure the microtome is on a stable surface.- Decrease the blade clearance angle.
Splitting or Tearing of Sections	- Nicks in the blade edge- Hard particles in the tissue (e.g., calcium)- Incomplete infiltration of the tissue	- Move the blade to a new area or replace it.- Surface decalcify the block face if necessary.- Re-process the tissue with adequate infiltration times.

By following these detailed protocols and troubleshooting guidelines, researchers, scientists, and drug development professionals can consistently produce high-quality histological sections from **PARAPLAST PLUS** embedded tissues, facilitating accurate and reliable downstream analysis.

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